molecular formula C23H18N4O3 B10894018 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide

Katalognummer: B10894018
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: YUBGFLYKVRNKHJ-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzyl-1H-indole-3-carbaldehyde
  • 4-Nitrobenzohydrazide
  • Indole-3-carbaldehyde derivatives

Comparison: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structure, which combines the indole ring with a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its individual components or other similar compounds .

Eigenschaften

Molekularformel

C23H18N4O3

Molekulargewicht

398.4 g/mol

IUPAC-Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C23H18N4O3/c28-23(18-10-12-20(13-11-18)27(29)30)25-24-14-19-16-26(15-17-6-2-1-3-7-17)22-9-5-4-8-21(19)22/h1-14,16H,15H2,(H,25,28)/b24-14+

InChI-Schlüssel

YUBGFLYKVRNKHJ-ZVHZXABRSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.